Dipropylaminoacetonitrile

Overview

Description

Dipropylaminoacetonitrile is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties that might be expected from dipropylaminoacetonitrile. For instance, the synthesis of various substituted 1,3-diphenyl-2-propanones and dipeptides containing α-aminonitriles as terminal residues suggests a broader context in which similar nitrile-containing compounds are of interest in organic synthesis .

Synthesis Analysis

The papers provided do not directly describe the synthesis of dipropylaminoacetonitrile, but they do detail the synthesis of related compounds. For example, the synthesis of unsymmetrical 1,3-diphenyl-2-propanones involves the condensation of ethyl phenylacetate with phenylacetonitrile, followed by hydrolysis and decarboxylation . Similarly, the synthesis of dipeptides with α-aminonitriles as C-terminal residues involves coupling reactions of active esters with α-aminonitriles . These methods could potentially be adapted for the synthesis of dipropylaminoacetonitrile by using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of dipropylaminoacetonitrile is not discussed, the papers do mention the determination of the structures of related compounds through X-ray crystallography . This technique could be applied to dipropylaminoacetonitrile to ascertain its molecular structure, which would be valuable for understanding its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The papers do not provide information on the chemical reactions specifically involving dipropylaminoacetonitrile. However, the synthesis of dipeptides containing α-aminonitriles and the use of cyclopropylisonitriles in Ugi four-component reactions suggest that nitrile-containing compounds like dipropylaminoacetonitrile could participate in a variety of organic reactions, potentially serving as precursors or intermediates in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

Scientific Research Applications

1. Epilepsy Treatment

Dipropylacetate, a derivative of Dipropylaminoacetonitrile, has shown significant efficacy in treating various forms of epilepsy. Studies have demonstrated its effectiveness in reducing seizures, particularly in idiopathic epilepsy, which includes conditions like petit mal, photogenic epilepsy, and myoclonic petit mal in older children. Notably, it has been effective in cases resistant to other medications, such as progressive myoclonus epilepsy (Sillanpää & Donner, 1976). Additionally, it has been used successfully in preventing febrile convulsions in children (Cavazzuti, 1975).

2. Neurological Disorders

Research has explored the application of Dipropylacetate in treating neurological disorders like Huntington's disease. However, results indicated that it did not significantly ameliorate the motor signs of this disorder, even at maximum dose levels (Shoulson, Kartzinel, & Chase, 1976). Furthermore, its use in juvenile Huntington's chorea did not improve the clinical status or alter the progression of the disease (Bachman, Butler, & McKhann, 1977).

3. Behavioral Influence

Dipropylacetate has been studied for its potential influence on behavior, particularly in patients with epilepsy. A double-blind study showed varied responses, with some patients improving and others deteriorating or remaining unchanged (Sonnen, Zelvelder, & Bruens, 1975).

4. Impact on Brain Development

The effects of Dipropylacetate on brain development have been investigated, revealing potential adverse consequences. Chronic administration in young rats showed significant deficits in total brain weight and cerebellum weight, suggesting that its early-life administration may impact brain growth (Diaz & Shields, 1981).

5. Withdrawal Symptom Prevention

In the context of alcohol dependency, Dipropylacetate has been tested for its efficacy in preventing withdrawal symptoms. It was found effective in preventing audiogenic seizures and loss of pain responses during the withdrawal state in rats (Hillbom, 1975).

Mechanism of Action

Safety and Hazards

properties

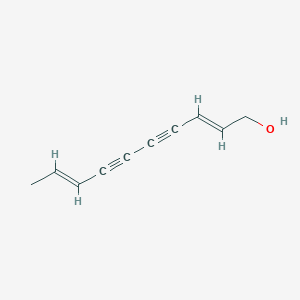

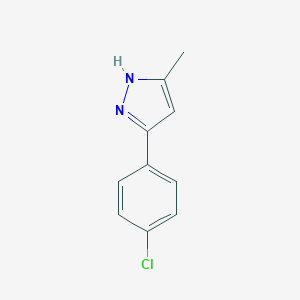

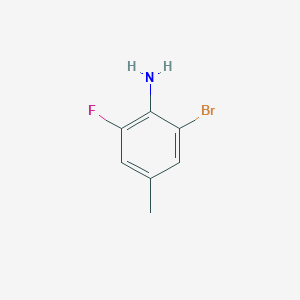

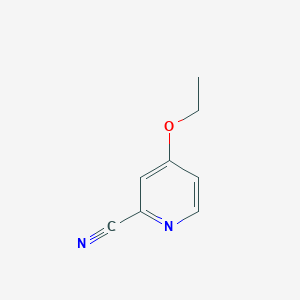

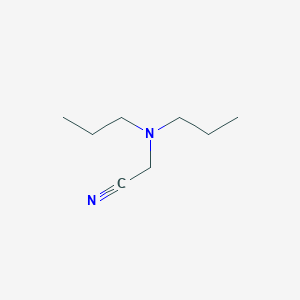

IUPAC Name |

2-(dipropylamino)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-3-6-10(7-4-2)8-5-9/h3-4,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQYTSCUGODUDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

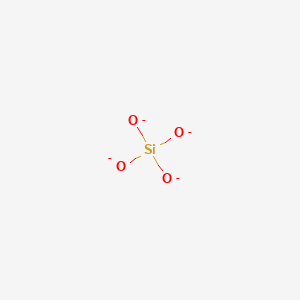

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170998 | |

| Record name | Dipropylaminoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dipropylamino)acetonitrile | |

CAS RN |

18071-35-7 | |

| Record name | 2-(Dipropylamino)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18071-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipropylaminoacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018071357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18071-35-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dipropylaminoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropylaminoacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.